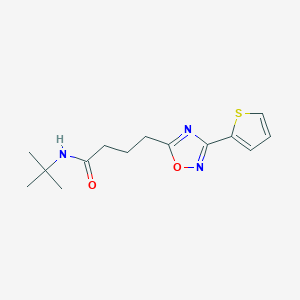
N-(4-chlorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CPOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPOA is a synthetic molecule that belongs to the class of oxadiazole derivatives, and it has been shown to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is complex and not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in the regulation of cell growth and survival. In addition, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Some of these effects include the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune function. In addition, this compound has also been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-chlorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its potent and selective anticancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration schedule for this compound.
Future Directions
There are several areas of future research that could be explored with regards to N-(4-chlorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of research could be the development of new analogs and derivatives of this compound that exhibit improved potency and selectivity. Another area of research could be the investigation of the potential applications of this compound in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, further studies are needed to determine the optimal dosage and administration schedule for this compound, as well as its potential toxicity and side effects in humans.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, including the preparation of the starting materials and the coupling of the different components. The most common synthesis method involves the reaction of 4-chloroaniline with 2-bromo-1-(o-tolyl)ethanone to yield the intermediate product. This intermediate is then coupled with 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol to form the final product, this compound.
Scientific Research Applications
N-(4-chlorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where this compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. In addition, this compound has also been investigated for its potential applications in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-6-2-3-7-18(15)22-26-23(30-27-22)19-8-4-5-9-20(19)29-14-21(28)25-17-12-10-16(24)11-13-17/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCMTFIWHRIZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

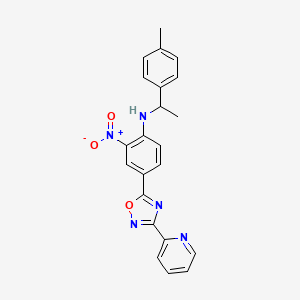
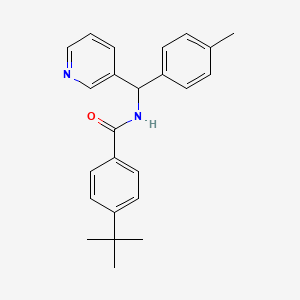
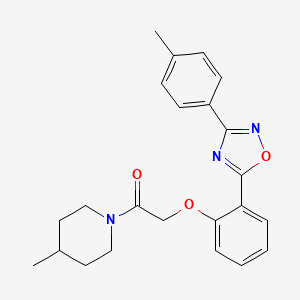





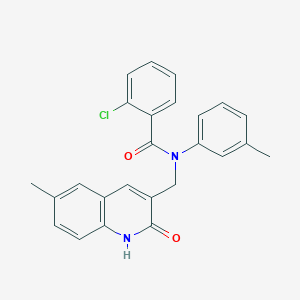

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7700443.png)

